Brown FK, also known as E 154, is a synthetic food coloring agent primarily used in the food industry. It is classified as an azo dye, which are characterized by the presence of one or more azo groups (-N=N-). This compound has been evaluated for safety and regulatory compliance, particularly in the context of its use as a food additive.
Brown FK is derived from various chemical precursors through synthetic processes. The compound is typically obtained from m-toluylenediamine and m-phenylenediamine, which undergo specific reactions to form the azo dye structure. It is important to note that Brown FK is permitted for use in specific food products, such as kippers, under regulated conditions.
Brown FK falls under the category of food additives and is classified specifically as an azo dye. Its chemical structure consists of multiple aromatic rings and sulfonic acid groups, contributing to its solubility and color properties. According to the European Food Safety Authority (EFSA), it has been assigned the E number E 154 for identification in food products .
The synthesis of Brown FK involves several key steps:
The typical reaction involves:
Brown FK has a complex molecular structure characterized by its formula and a molecular weight of approximately 848.8 g/mol . The structure features multiple aromatic rings connected by azo linkages, along with sulfonic acid groups that enhance its solubility in water.
The structural analysis reveals:
Brown FK can undergo various chemical reactions, including:
The degradation pathways often involve:
The mechanism of action for Brown FK primarily relates to its role as a coloring agent in food products. Upon ingestion, it interacts with biological systems:
Studies indicate that while Brown FK is generally regarded as safe at regulated levels, there are concerns regarding potential mutagenicity associated with its degradation products .
Relevant data includes:
Brown FK is primarily used in the food industry as a coloring agent. Its applications include:
Additionally, it serves as a model compound for studying azo dye behavior in biological systems and environmental degradation processes .
Brown FK (E154), also marketed as Kipper Brown or Chocolate Brown FK, is a synthetic azo dye mixture comprising six major colored components, all featuring the characteristic azo (–N=N–) functional group. It belongs to the polyazo subclass due to the presence of mono-, bis-, and tris-azo structures within its constituents [2] [7]. The mixture includes sodium salts of sulfonated aromatic compounds, with sodium chloride or sulfate as common additives [2] [4]. Its classification under the Color Index system is C.I. Food Brown 1, reflecting its historical use in food applications [2].
Azo dyes derive their color from extended π-electron delocalization across the azo bonds and conjugated aromatic systems. In Brown FK, the chromophores absorb specific wavelengths in the visible spectrum, yielding a brown hue. The sulfonate groups (–SO₃⁻) confer high water solubility and anionic character, facilitating electrostatic binding to substrates [7] [8].
Component Type | Chemical Name (IUPAC) | Molecular Formula | Key Structural Features |
---|---|---|---|
Monoazo | 4-(2,4-Diaminophenylazo)benzenesulfonate, sodium salt | C₁₂H₁₁N₄O₃S⁻·Na⁺ | One –N=N– bond; primary amines at ortho/para positions |
Monoazo | 4-(4,6-Diamino-m-tolylazo)benzenesulfonate, sodium salt | C₁₃H₁₃N₄O₃S⁻·Na⁺ | Methyl group; diamino substitution |
Bisazo | 4,4'-(4,6-Diamino-1,3-phenylenebisazo)di(benzenesulfonate), disodium salt | C₁₈H₁₆N₈O₆S₂²⁻·2Na⁺ | Two –N=N– bonds; central m-phenylenediamine linker |
Bisazo | 4,4'-(2,4-Diamino-1,3-phenylenebisazo)di(benzenesulfonate), disodium salt | C₁₈H₁₆N₈O₆S₂²⁻·2Na⁺ | Diamino substitution on phenylenediamine core |
Bisazo | 4,4'-(2,4-Diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate), disodium salt | C₁₉H₁₈N₈O₆S₂²⁻·2Na⁺ | Methyl group on central ring |
Trisazo | 4,4',4''-(2,4-Diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate), trisodium salt | C₂₄H₂₁N₁₀O₉S₃³⁻·3Na⁺ | Three –N=N– bonds; branched structure |
Brown FK is synthesized via diazotization and coupling reactions—a standard industrial method for azo dyes. The process begins with diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) using nitrous acid (HNO₂) to form a diazonium salt. This electrophile is then coupled with a mixture of aromatic amines, primarily m-phenylenediamine and tolylene-2,4-diamine (2,4-diaminotoluene), under controlled pH and temperature [4] [8].
Key industrial steps include:
Ar–NH₂ + NaNO₂ + 2HCl → [Ar–N₂]⁺Cl⁻ + NaCl + 2H₂O
(Ar = aryl group from sulfanilic acid)
[Ar₁–N₂]⁺ + Ar₂–H → Ar₁–N=N–Ar₂ + H⁺
(Ar₂–H = electron-rich coupling partners, e.g., diamino aromatics)
The crude product undergoes salting out with sodium chloride or sulfate to precipitate the dye mixture. Post-synthesis purification involves filtration and washing to remove unreacted intermediates. Industrial batches ensure consistency in the ratio of the six primary components through strict control of reactant stoichiometry, temperature (0–5°C for diazotization), and pH (alkaline for coupling) [4] [8].
The functional properties of Brown FK arise from the synergistic effects of its six components, categorized by azo bond multiplicity:
Monoazo Derivatives (Components I & II):Contain a single –N=N– bond. Component I (4-(2,4-diaminophenylazo)benzenesulfonate) and Component II (4-(4,6-diamino-m-tolylazo)benzenesulfonate) serve as foundational chromophores. They exhibit orange-red hues individually and contribute high molar absorptivity due to their conjugated systems. Their metabolism involves reductive cleavage into sulfanilic acid and diamino aromatic amines (e.g., 1,2,4-triaminobenzene) [4].
Bisazo Derivatives (Components III, IV, & V):Feature two azo bonds. Components III–V share a central 1,3-phenylenediamine core linked to two benzenesulfonate groups. Component V includes a methyl substituent (–CH₃) enhancing hydrophobicity. These derivatives provide brown-to-maroon shades and exhibit greater photostability than monoazo compounds due to extended conjugation [2] [4].
Trisazo Derivative (Component VI):The sole tris-azo compound (1,3-diamino-2,4,6-tris(4'-sulfophenylazo)benzene) contains three azo bonds arranged symmetrically around a central benzene ring. This branched structure absorbs broadly across the visible spectrum, deepening the brown shade. It has the highest molecular weight (~800 Da) and dominates the mixture’s spectral profile at longer wavelengths [2] [8].
Table 2: Physicochemical Properties of Component Classes
Component Type | Water Solubility | λₘₐₓ (nm) | Molar Mass Range (g/mol) | Sulfonate Groups per Molecule |
---|---|---|---|---|
Monoazo | High | 480–500 | 330–360 | 1 |
Bisazo | High | 500–520 | 550–590 | 2 |
Trisazo | Moderate | 520–540 | 780–820 | 3 |
Solubility
Brown FK is highly soluble in water (>100 g/L at 25°C) due to its sulfonate groups. Insoluble in nonpolar solvents like ethanol or chloroform. Aqueous solutions form orange-brown liquids that do not precipitate under moderate salinity [2] [4].
Stability
Spectral Characteristics
FTIR Signatures: Peaks at 1600 cm⁻¹ (–N=N– stretch), 1180 cm⁻¹ (S=O asymmetric stretch), and 3450 cm⁻¹ (N–H stretch) [6].
Table 3: Spectral Signatures of Brown FK
Analytical Method | Key Peaks/Bands | Assignment |
---|---|---|
UV-Vis | 310 nm, 465 nm, 510 nm | π→π* transitions; n→π* of azo bonds |
Fluorescence | 620 nm (λₑₓ: 500 nm) | Emission from phenazine metabolites |
FTIR | 1600 cm⁻¹, 1180 cm⁻¹, 3450 cm⁻¹ | Azo bond; sulfonate S=O; amine N–H |
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